molecular formula C11H12O2 B14476806 (3R)-3,5-Dimethyl-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 67549-48-8

(3R)-3,5-Dimethyl-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B14476806
CAS No.: 67549-48-8
M. Wt: 176.21 g/mol
InChI Key: JSHNDYQYNDDLPY-MRVPVSSYSA-N
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Description

(3R)-3,5-Dimethyl-3,4-dihydro-1H-2-benzopyran-1-one is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic compounds. This particular compound features a benzopyran core with methyl groups at the 3 and 5 positions, and a ketone functional group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3,5-Dimethyl-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,5-dimethylphenol with an appropriate aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the benzopyran ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3,5-Dimethyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

(3R)-3,5-Dimethyl-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-3,5-Dimethyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3,4-Dihydro-1H-2-benzopyran-1-one: Lacks the methyl groups at the 3 and 5 positions.

    (3R)-3,5-Dimethyl-2H-chromen-2-one: Contains a different functional group at the 2 position.

    (3R)-3,5-Dimethyl-3,4-dihydro-2H-1-benzopyran-1-one: Similar structure but different stereochemistry.

Uniqueness

(3R)-3,5-Dimethyl-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its specific substitution pattern and stereochemistry, which can influence its chemical reactivity and biological activity

Properties

CAS No.

67549-48-8

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(3R)-3,5-dimethyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C11H12O2/c1-7-4-3-5-9-10(7)6-8(2)13-11(9)12/h3-5,8H,6H2,1-2H3/t8-/m1/s1

InChI Key

JSHNDYQYNDDLPY-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C=CC=C2C(=O)O1)C

Canonical SMILES

CC1CC2=C(C=CC=C2C(=O)O1)C

Origin of Product

United States

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